molecular formula C19H29N3O2 B12227748 1-(3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}piperidin-1-yl)ethan-1-one

1-(3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}piperidin-1-yl)ethan-1-one

Cat. No.: B12227748
M. Wt: 331.5 g/mol
InChI Key: DGOSYBXAOFGURQ-UHFFFAOYSA-N
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Description

1-(3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features a piperazine and piperidine ring system. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps. One common method includes the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-(3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}piperidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and antipsychotic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the piperidine ring.

    1-(3-Chlorophenyl)piperazine: Similar structure but contains a chlorine atom instead of a methoxy group.

    1-(4-Bromophenyl)piperazine: Similar structure but contains a bromine atom instead of a methoxy group.

Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

1-[3-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C19H29N3O2/c1-16(23)22-8-4-5-17(15-22)14-20-9-11-21(12-10-20)18-6-3-7-19(13-18)24-2/h3,6-7,13,17H,4-5,8-12,14-15H2,1-2H3

InChI Key

DGOSYBXAOFGURQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC(C1)CN2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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